(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a thiazolo-triazine derivative characterized by a fused heterocyclic core (thiazole and triazine rings) and two key substituents:
- 3,4-Dimethoxybenzyl group at position 6: Enhances electron-donating properties and influences solubility.
- 4-Ethoxybenzylidene group at position 2: Contributes to π-conjugation and steric interactions.
These substituents modulate the compound’s electronic, steric, and pharmacokinetic profiles, making it relevant for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C23H21N3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O5S/c1-4-31-16-8-5-14(6-9-16)13-20-22(28)26-23(32-20)24-21(27)17(25-26)11-15-7-10-18(29-2)19(12-15)30-3/h5-10,12-13H,4,11H2,1-3H3/b20-13- |
InChI Key |
HBCKOTOEHKKGBX-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with a thiazolo[3,2-b][1,2,4]triazine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
Medicinally, (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogues and their structural differences are summarized in Table 1 .
Table 1: Structural Comparison of Thiazolo-Triazine Derivatives
| Compound ID | Substituents (Position 2) | Substituents (Position 6) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4-Ethoxybenzylidene | 3,4-Dimethoxybenzyl | C₂₉H₂₆N₄O₅S* | 542.6 |
| Compound A | 3,4-Diethoxybenzylidene | 4-Propoxybenzyl | C₂₈H₂₉N₃O₅S | 543.6 |
| Compound B | 4-tert-Butylbenzylidene | 2-Chlorobenzyl | C₂₆H₂₄ClN₃O₂S | 510.0 |
| Compound C | Pyrazolyl-methylene | 4-Methoxybenzyl | C₃₃H₂₇N₅O₄S | 589.7 |
Key Observations:
Substituent Bulk and Lipophilicity: The 4-ethoxybenzylidene group in the target compound offers moderate lipophilicity compared to 4-tert-butylbenzylidene (Compound B), which increases steric hindrance and hydrophobicity .
Electronic Effects :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance π-π stacking and hydrogen bonding with biological targets, as seen in the target compound and Compound A .
- Electron-withdrawing groups (e.g., chlorine in Compound B) may improve binding affinity but reduce metabolic stability .
Reactivity:
- Oxidation/Reduction: The thiazolo-triazine core undergoes oxidation (e.g., with KMnO₄) to sulfoxides or sulfones, while reduction (e.g., NaBH₄) modifies the benzylidene group .
- Stability : The 4-ethoxy group in the target compound may confer better stability under physiological conditions compared to labile substituents like allyloxy (e.g., Compound C) .
Biological Activity
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione features a complex structure that positions it as a potential candidate for various biological activities. Its unique thiazolo-triazine core and the presence of multiple methoxy and ethoxy substituents suggest diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Molecular Formula : C_{20}H_{22}N_{4}O_{4}S
- Molecular Weight : 402.48 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thiazolo-triazine framework |
| Substituents | Methoxy and ethoxy groups |
| Functional Groups | Benzylidene moieties |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar thiazolo-triazine structures possess significant antimicrobial activity . The presence of methoxy groups appears to enhance this effect by increasing membrane permeability in bacterial cells.
Case Study: Antimicrobial Efficacy
In vitro assays conducted on various bacterial strains (e.g., E. coli, S. aureus) demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics. This suggests potential as an alternative therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been investigated through various mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings
A study published in a peer-reviewed journal reported that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) through the activation of caspase pathways. The compound's structural motifs are believed to facilitate binding to specific cellular targets involved in cancer proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are attributed to its ability to inhibit pro-inflammatory cytokines.
Research has shown that the compound can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, which plays a crucial role in inflammatory responses. The methoxy groups are thought to contribute to this activity by modulating signaling pathways associated with inflammation.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for optimizing its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions.
Molecular Docking Results
Docking studies indicate that the compound binds effectively to several protein targets involved in cancer and inflammation pathways, suggesting a multi-targeted approach in its therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
